3-({[(4-Chlorobenzoyl)oxy]imino}methyl)-2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole
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Overview
Description
Scientific Research Applications
Anticancer Potential
Research has highlighted the potential of 3-substituted-2-phenylimidazo[2,1-b]benzothiazole derivatives, including compounds similar to the one , in overcoming multidrug resistance in tumor cells. These compounds show promise in enhancing the efficacy of cancer treatment by targeting cells resistant to standard chemotherapy (Tasaka et al., 1997).
Synthesis and Reactivity
Various studies focus on the synthesis and chemical reactivity of imidazo[2,1-b][1,3]benzothiazole derivatives. These include exploring their interactions with different nucleophiles and understanding their structural transformations under various chemical conditions (Cosimelli et al., 2014), (Pingle et al., 2006).
Antimicrobial Activity
Compounds based on imidazo[2,1-b][1,3]benzothiazole, similar to the one , have been studied for their antimicrobial properties. These studies reveal their effectiveness against various bacterial and fungal strains, contributing to the field of infection control and antimicrobial therapeutics (Erişkin et al., 2014).
Application in Nanoparticle Systems
The use of similar heterocyclic compounds in the development of nanoparticle systems for targeted drug delivery and controlled release has been explored. This application is particularly relevant in enhancing the efficacy and reducing the toxicity of pharmaceutical compounds (Campos et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
[(E)-[2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]methylideneamino] 4-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2N3O2S/c24-16-9-5-14(6-10-16)21-19(13-26-30-22(29)15-7-11-17(25)12-8-15)28-18-3-1-2-4-20(18)31-23(28)27-21/h5-13H,1-4H2/b26-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRZYCPPZKDQNC-LGJNPRDNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N3C(=C(N=C3S2)C4=CC=C(C=C4)Cl)C=NOC(=O)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)N3C(=C(N=C3S2)C4=CC=C(C=C4)Cl)/C=N/OC(=O)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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